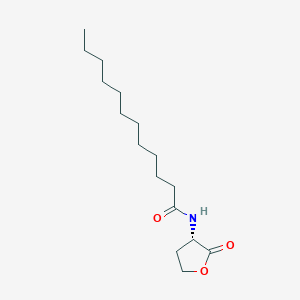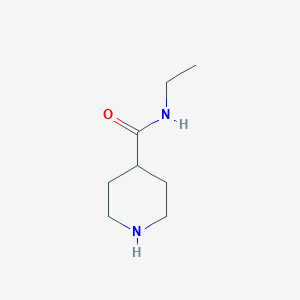
2-Phenylnaphthalene-1-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Versatility in Chemical Synthesis
2-Phenylnaphthalene-1-carbaldehyde and its derivatives are extensively used in the field of chemical synthesis. For instance, they serve as key predecessors in coordinating agents, useful in developing commercially significant compounds. The presence of a highly functionalized aromatic ring makes them ideal for satisfying a wide range of chemical needs (Maher, 2018). Additionally, they are employed in the enantioselective synthesis of complex molecules, demonstrating their critical role in advancing synthetic methodologies (Hong et al., 2009).
Use in Diversity-Oriented Synthesis
These compounds are also pivotal in diversity-oriented synthesis. For example, 8-Iodonaphthalene-1-carbaldehyde, a closely related compound, is used to generate a wide array of polycyclic carbo- and heterocycles. This versatility covers unexplored regions of chemical space, underscoring the potential of these compounds in creating novel chemical entities (Herrera et al., 2016).
Development of Fluorescent Chemosensors
The development of fluorescent chemosensors is another significant application. These compounds, due to their specific molecular structure, are ideal for creating various fluorescent probes. Their utility in this domain is enhanced by the presence of hydroxy and aldehyde groups, which facilitate a degree of intramolecular charge transfer, crucial for fluorescence (Maher, 2018).
Material Science Applications
In material science, derivatives of 2-Phenylnaphthalene-1-carbaldehyde are used to develop novel materials. For instance, phenyl-thiophene-2-carbaldehyde compounds have been employed to create flexible substrate materials with significant optical and microwave characteristics. These materials are useful in various technological applications due to their dielectric properties and mechanical flexibility (Rahman et al., 2016).
Biological and Medicinal Chemistry
These compounds also find applications in biological and medicinal chemistry. For instance, their derivatives have been explored for antimicrobial, antioxidant, and molecular docking studies. This showcases their potential in drug discovery and the development of new therapeutic agents (Gurunanjappa et al., 2017).
Orientations Futures
Future research could focus on the further exploitation of 2-naphthol, a compound similar to 2-Phenylnaphthalene-1-carbaldehyde, for the rapid synthesis of versatile biologically relevant heterocycles . Additionally, the development of new multicomponent strategies complying with Green Chemistry principles could be a promising direction .
Propriétés
IUPAC Name |
2-phenylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDQEYJDDBQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568540 | |
| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnaphthalene-1-carbaldehyde | |
CAS RN |
137869-22-8 | |
| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)


![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)

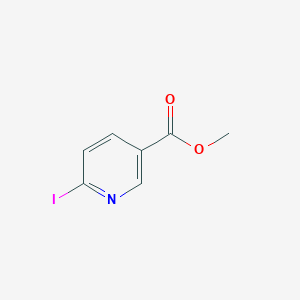

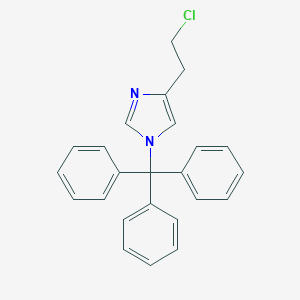
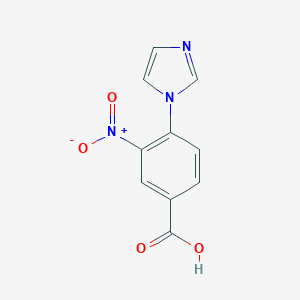
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
